3-(aminomethyl)-4-methylpent-1-yne hydrochloride
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Overview
Description
3-(aminomethyl)-4-methylpent-1-yne hydrochloride is an organic compound with a unique structure that includes an aminomethyl group attached to a pent-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-methylpent-1-yne hydrochloride typically involves the reaction of 4-methylpent-1-yne with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require a controlled environment to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-4-methylpent-1-yne hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
3-(aminomethyl)-4-methylpent-1-yne hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-4-methylpent-1-yne hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form bonds with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with similar aminomethyl functionality.
3-(aminomethyl)-PROXYL: A nitroxide spin label used in biological studies.
Piperidine: A heterocyclic amine with a similar aminomethyl group.
Uniqueness
3-(aminomethyl)-4-methylpent-1-yne hydrochloride is unique due to its specific structure, which combines an aminomethyl group with a pent-1-yne backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2751620-52-5 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
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